molecular formula C15H17NO3S B2617093 N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-3-carboxamide CAS No. 1798514-51-8

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-3-carboxamide

Cat. No. B2617093
CAS RN: 1798514-51-8
M. Wt: 291.37
InChI Key: WTTZNIOITMTRDB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Methoxyphenyl is a functional group consisting of a phenyl ring bound to a methoxy (-OCH3) group. It’s found in a variety of biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Corrosion Inhibition Efficiency : New derivatives similar in structure to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-3-carboxamide have been synthesized, showing significant corrosion inhibition efficiency on mild steel in acidic solutions. These compounds, including ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, demonstrate mixed inhibitor properties, with adsorption obeying the Langmuir isotherm. Quantum chemical calculations align with experimental observations, highlighting the influence of molecular structure on inhibition efficiency (Djenane et al., 2019).

Biomedical Applications

Antimicrobial and Antioxidant Activities : Compounds structurally related to this compound have been evaluated for their antimicrobial and antioxidant activities. Certain synthesized compounds exhibited excellent antibacterial and antifungal properties, with significant antioxidant potential observed in others. These findings suggest potential pharmaceutical applications, emphasizing the importance of structural modification in enhancing biological activity (Raghavendra et al., 2016).

Anti-Proliferative Activity and Tumor Cell Selectivity : Novel thiophene derivatives, including 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have been identified for their pronounced anti-proliferative activity and selectivity towards specific tumor cell types. These compounds show significant potential in targeting leukemia/lymphoma, prostate, kidney, and hepatoma tumor cells, offering insights into tumor-selective therapeutic strategies (Thomas et al., 2017).

Material Science Applications

Synthesis of Fluorescent Dyes : Research involving N-ethoxycarbonylpyrene- and perylene thioamides, structurally akin to the compound of interest, has led to the development of efficient color-tunable fluorescent dyes. These dyes exhibit broad-range fluorescence and potential for applications in sensing and optical materials, demonstrating the versatility of thiophene derivatives in materials science (Witalewska et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “N-(2-methoxy-2-(2-methoxyphenyl)ethyl)thiophene-3-carboxamide” is involved in. Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-13-6-4-3-5-12(13)14(19-2)9-16-15(17)11-7-8-20-10-11/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTZNIOITMTRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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